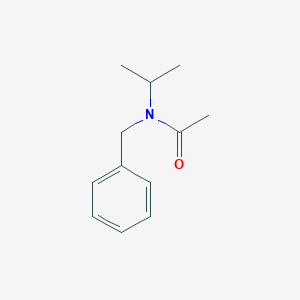

N-Benzyl-N-(propan-2-yl)acetamide

Description

Properties

CAS No. |

55578-20-6 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-benzyl-N-propan-2-ylacetamide |

InChI |

InChI=1S/C12H17NO/c1-10(2)13(11(3)14)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |

InChI Key |

DAZBCGHNESDFFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Acetylation with Acetic Anhydride and Pyridine

Procedure :

N-Benzyl-N-(propan-2-yl)amine is dissolved in tetrahydrofuran (THF) and treated with acetic anhydride (1.2 equivalents) in the presence of pyridine (1.5 equivalents) at 0–25°C for 2–4 hours. The reaction is quenched with water, and the product is extracted with methylene chloride or ethyl acetate.

Yield : 85–92%.

Purity : ≥98% (by GC-MS).

Key Advantage : High efficiency and minimal byproducts due to pyridine’s dual role as base and catalyst.

Schotten-Baumann Conditions with Acetyl Chloride

Procedure :

Aqueous sodium hydroxide (20%) is added to a mixture of N-benzyl-N-(propan-2-yl)amine and acetyl chloride (1.1 equivalents) in dichloromethane at 0°C. The reaction is stirred for 1 hour, followed by phase separation and solvent evaporation.

Yield : 78–85%.

Limitation : Emulsion formation during workup complicates isolation.

Catalytic Methods Using Organocatalysts

DBU-Catalyzed Acetylation

Procedure :

A catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%) is added to a mixture of N-benzyl-N-(propan-2-yl)amine and acetic anhydride in toluene at 25°C. The reaction completes within 30 minutes.

Yield : 90–95%.

Mechanistic Insight : DBU forms an N-acyl intermediate, enhancing electrophilicity for nucleophilic attack by the amine.

Enzymatic Synthesis Approaches

N-Substituted Formamide Deformylase-Mediated Reaction

Procedure :

Benzylamine and isopropylamine are reacted with sodium acetate in the presence of N-substituted formamide deformylase (EC 3.5.1.91) at pH 7.5 and 37°C for 24 hours.

Yield : 40–55%.

Challenges : Low catalytic efficiency for tertiary amides and scalability limitations.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Acetic Anhydride/Pyridine | Acetic anhydride, THF | 0–25°C, 2–4 h | 85–92% | ≥98% | Industrial |

| Acetyl Chloride/NaOH | Acetyl chloride, DCM | 0°C, 1 h | 78–85% | 95–97% | Pilot-scale |

| DBU Catalysis | DBU, toluene | 25°C, 0.5 h | 90–95% | ≥99% | Lab-scale |

| Enzymatic Synthesis | Enzyme, acetate | 37°C, 24 h | 40–55% | 90–92% | Research-only |

Key Observations :

- DBU catalysis offers the highest yield and purity but requires expensive catalysts.

- Schotten-Baumann conditions are cost-effective but suffer from operational challenges.

- Enzymatic methods align with green chemistry principles but remain impractical for large-scale production.

Industrial-Scale Considerations

For bulk synthesis, the acetic anhydride/pyridine method is preferred due to its robustness and compatibility with continuous flow reactors. Halogenated solvents (e.g., methylene chloride) are often replaced with ethyl acetate or toluene to meet environmental regulations. Critical quality control parameters include residual solvent levels (<500 ppm) and enantiomeric purity (if applicable).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-isopropylacetamide undergoes several types of chemical reactions, including:

Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for benzylic oxidation.

Reduction: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent used to reduce amides to amines.

Substitution: N-bromosuccinimide (NBS) is often used for benzylic bromination under radical conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Benzylic halides.

Scientific Research Applications

N-benzyl-N-isopropylacetamide has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of their activity. The benzyl group can enhance the compound’s ability to penetrate biological membranes, while the isopropyl group may influence its binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Conformational Differences

- Substituent Effects : The furan-2-ylmethyl group introduces aromaticity and electronic effects distinct from the aliphatic isopropyl group in N-Benzyl-N-(propan-2-yl)acetamide. The furan ring participates in π-π interactions and hydrogen bonding, whereas the isopropyl group primarily contributes steric hindrance .

- Conformational Dynamics: N-Benzyl-N-(furan-2-ylmethyl)acetamide exhibits hindered E-Z rotational equilibria in solution, with nine stable conformers predicted by DFT calculations (four Z and five E structures) .

Spectroscopic Properties

- NMR Analysis :

- N-Benzyl-N-(furan-2-ylmethyl)acetamide shows duplicated ¹H and ¹³C NMR signals due to E-Z isomerism, with chemical shifts closely matching DFT/B3LYP/aug-cc-pVDZ calculations .

- For this compound, similar signal splitting may occur, but the absence of aromatic substituents (e.g., furan) would simplify the spectrum.

- Mass Spectrometry: The molecular ion peak for N-Benzyl-N-(furan-2-ylmethyl)acetamide appears at m/z = 229.1, with fragmentation patterns dominated by C–N bond cleavage . this compound would exhibit a molecular ion at m/z = 205.3 (C₁₃H₁₉NO), with fragmentation likely involving loss of the isopropyl group (C₃H₇).

N-Benzylacetoacetamide

Functional Group Comparison

Thermodynamic Stability

- The keto-enol equilibrium in N-Benzylacetoacetamide introduces additional stabilization via intramolecular hydrogen bonding, whereas this compound relies solely on steric and electronic effects for stability.

N-Isopropyl-N-phenylacetamide

Steric and Electronic Effects

- Replacing the benzyl group with phenyl reduces steric bulk but maintains aromatic interactions. N-Isopropyl-N-phenylacetamide likely exhibits faster rotational dynamics around the amide bond compared to this compound.

Data Tables

Table 1: Key Properties of this compound and Analogues

Table 2: Comparison of DFT Methods for NMR Chemical Shift Prediction

| Method | Basis Set | Accuracy (¹³C NMR) |

|---|---|---|

| B3LYP | aug-cc-pVDZ | R² = 0.98 |

| B3LYP-D3 | 6-311+G(2d,p) | R² = 0.95 |

| APFD | aug-cc-pVDZ | R² = 0.97 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.